(4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone

Description

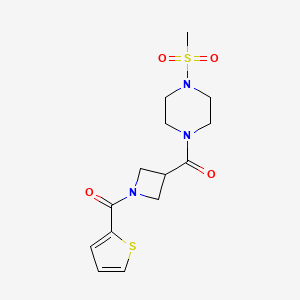

The compound "(4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone" features a piperazine core substituted with a methylsulfonyl group at the 4-position, linked via a methanone bridge to an azetidin-3-yl moiety. The azetidine ring is further functionalized with a thiophene-2-carbonyl group. This structure combines electron-withdrawing (methylsulfonyl) and aromatic (thiophene) elements, which may enhance metabolic stability and target binding affinity in pharmacological contexts.

Properties

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S2/c1-23(20,21)17-6-4-15(5-7-17)13(18)11-9-16(10-11)14(19)12-3-2-8-22-12/h2-3,8,11H,4-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBNCKYKNJWIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions.

Biological Activity

The compound (4-(Methylsulfonyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone represents a novel class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine and thiophene derivatives. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the azetidinone structure.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition through mechanisms such as cell cycle arrest and induction of apoptosis mediated by increased Bax/Bcl-2 ratios and caspase activation .

The biological activity is primarily attributed to the compound's ability to interact with specific cellular pathways involved in cancer progression. The induction of apoptosis through mitochondrial pathways has been a focal point in understanding its mechanism. The compound's structural features, particularly the piperazine and thiophene moieties, are believed to enhance its lipophilicity and biological interactions, facilitating better cellular uptake and activity against tumor cells.

Study 1: Cytotoxicity Evaluation

A comprehensive evaluation of a series of piperazine derivatives, including those similar to the target compound, was conducted to assess their cytotoxic effects on HepG2 liver cancer cells. The results indicated that these compounds not only inhibited cell growth but also triggered significant apoptotic pathways, with one derivative showing an IC50 value as low as 2.32 µg/mL .

Study 2: Selectivity Towards Cancer Cells

In vivo studies demonstrated that certain derivatives could preferentially target cancerous tissues over normal cells. This selectivity was evidenced by significantly reduced toxicity in non-cancerous Vero cells compared to their cancerous counterparts . Such findings underscore the potential for developing targeted therapies based on this compound's structural characteristics.

Data Table: Biological Activity Overview

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF-7 | 0.28 | Apoptosis via Bax/Bcl-2 ratio increase |

| Compound 2 | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

| Compound 3 | Vero | >10 | Selective toxicity towards cancer cells |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s structural analogs primarily differ in:

Piperazine substituents : Methylsulfonyl vs. trifluoromethylphenyl or other aryl groups.

Heterocyclic linkers : Azetidine vs. larger rings (e.g., piperidine) or alternative substituents (e.g., thiazole).

Linkage chemistry: Methanone vs. ethanone or alkyl chains.

Table 1: Structural Comparison of Selected Analogs

Pharmacological and Physicochemical Properties

- Methylsulfonyl vs. Trifluoromethylphenyl: The methylsulfonyl group in the target compound may improve solubility and metabolic stability compared to the lipophilic trifluoromethylphenyl group in MK37/MK47 .

- Azetidine vs. Larger Heterocycles :

- Predicted pKa and Solubility :

Research Findings and Implications

Antiproliferative Activity

- Piperazine-thiophene analogs (e.g., MK37/MK47) have shown preliminary antiproliferative activity in screening studies, though specific data for the target compound remains unreported .

- The azetidine linker in the target compound may modulate cytotoxicity by reducing off-target effects compared to bulkier analogs .

Preparation Methods

Synthesis of Azetidin-3-ylmethanol

Azetidin-3-ylmethanol (CAS 95849-02-8) is commercially available or prepared via reduction of ethyl azetidine-3-carboxylate using lithium aluminum hydride.

Acylation with Thiophene-2-carbonyl Chloride

Procedure :

Isolation :

Oxidation of Azetidine Methanol to Carboxylic Acid

The alcohol group in 1-(thiophene-2-carbonyl)azetidin-3-ylmethanol is oxidized to a carboxylic acid for subsequent coupling:

Jones Oxidation :

- The alcohol (1.0 equiv) is dissolved in acetone.

- Jones reagent (CrO₃/H₂SO₄) is added dropwise at 0°C until a persistent orange color appears.

- Stirring continues for 3 hours, followed by quenching with isopropanol.

- Extraction with ethyl acetate and drying yields 1-(thiophene-2-carbonyl)azetidine-3-carboxylic acid (70% yield).

Alternative Methods :

- Tempo/NaClO Oxidation : Yields comparable results but requires stringent pH control.

- Swern Oxidation : Avoids over-oxidation but involves toxic reagents.

Coupling of 4-(Methylsulfonyl)piperazine and Azetidine Carboxylic Acid

The final step involves forming the methanone bridge via a coupling reaction:

Acid Chloride Method

Activation :

Coupling :

Carbodiimide-Mediated Coupling

Reagents :

- 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid (1.0 equiv), 4-(methylsulfonyl)piperazine (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv).

Procedure :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride | 60–65 | ≥95 | Rapid reaction | Requires toxic thionyl chloride |

| EDCl/HOBt Coupling | 70–75 | ≥98 | Mild conditions | Longer reaction time |

| Direct Alkylation | 50–55 | 90 | Single-step | Low yield due to steric hindrance |

Characterization and Validation

Spectroscopic Data :

Chromatographic Purity :

Challenges and Optimization Strategies

- Steric Hindrance : The azetidine ring’s compact structure complicates acylation. Using bulky bases (e.g., DIPEA) improves selectivity.

- Byproduct Formation : Disubstituted piperazine byproducts are minimized by employing a 1:1 molar ratio of reactants.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.